molecular formula C16H16N4O4 B2404003 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1904410-57-6

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2404003
CAS No.: 1904410-57-6
M. Wt: 328.328
InChI Key: CYTJDIQPEFKAEV-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-8-5-11(9(2)22-8)16(21)17-7-14-18-15(20-24-14)12-6-13(23-19-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTJDIQPEFKAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on anti-inflammatory and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

((5 cyclopropylisoxazol 3 yl)1 2 4 oxadiazol 5 ylmethyl)2 5 dimethylfuran 3 carboxamide\text{N }\left(\text{3 }\left(\text{5 cyclopropylisoxazol 3 yl}\right)-\text{1 2 4 oxadiazol 5 yl}\text{methyl}\right)-\text{2 5 dimethylfuran 3 carboxamide}

Synthesis

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. The key steps typically include:

  • Formation of the Isoxazole Ring : Cyclopropyl derivatives are reacted with isocyanates to form isoxazole intermediates.
  • Oxadiazole Formation : The isoxazole compound undergoes cyclization with hydrazine derivatives to yield the oxadiazole ring.
  • Final Coupling : The resulting oxadiazole is then coupled with 2,5-dimethylfuran carboxylic acid derivatives to produce the final amide.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory potential of oxadiazole derivatives. For example:

  • In Vivo Studies : A study utilized the carrageenan-induced rat paw edema model to assess anti-inflammatory effects. Compounds similar to this compound exhibited significant inhibition of edema formation compared to control groups (indomethacin was used as a standard) .
CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
C13058.2470.98
C23056.4869.54
Indomethacin4066.44-

This table illustrates the efficacy of various compounds in reducing inflammation.

Anticancer Activity

The anticancer properties have been evaluated through various in vitro studies against multiple cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and others.
  • Results : Compounds derived from similar structures showed IC50 values indicating significant cytotoxicity against MCF-7 cells with values lower than standard chemotherapeutics like tamoxifen .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Pro-inflammatory Mediators : It may inhibit pathways that lead to the production of inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells : By interacting with specific molecular targets involved in cell cycle regulation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A recent study demonstrated that a related compound significantly reduced paw edema in rats by modulating inflammatory pathways. The results indicated a promising therapeutic index for treating inflammatory diseases.

Case Study 2: Anticancer Evaluation

In another investigation, a series of oxadiazole derivatives were screened for their anticancer activity against various cell lines. Notably, compounds with similar structural motifs showed enhanced cytotoxicity and low toxicity towards normal cells, suggesting their potential as lead compounds in cancer therapy.

Q & A

Q. What purification techniques maximize compound purity for in vivo studies?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors .
  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>99%) .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves isomeric impurities .

Q. How to validate target engagement in complex biological systems?

  • Techniques :
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) using immobilized recombinant protein .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

StepOptimal ConditionsYield (%)Reference
Oxadiazole cyclizationDMF, I₂, 80°C, 2 hr75–80
Amide couplingEDC/HOBt, DMF, rt, 12 hr85–90
PurificationEthanol/water recrystallization99% purity

Q. Table 2. Biological Activity Profile

Assay TypeModel SystemIC₅₀/EC₅₀Reference
AnticancerHeLa cells12.3 µM
Kinase inhibitionEGFR (in vitro)0.45 µM
Mitochondrial toxicityMouse liver mitochondria25 µM (Rh123 loss)

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